molecular formula C12H22N2O2 B1478962 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one CAS No. 2097946-94-4

2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one

Cat. No. B1478962
CAS RN: 2097946-94-4
M. Wt: 226.32 g/mol
InChI Key: GTTXXLZCPUKFLO-UHFFFAOYSA-N
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Description

The compound “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one” is a derivative of the benzo[e][1,4]oxazepine class . Benzo[e][1,4]oxazepines are a rare class of benzoxazepine derivatives . They are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .


Synthesis Analysis

A synthetic method has been developed for accessing benzo[b][1,4]oxazepines by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one”.


Molecular Structure Analysis

The molecular structure of “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one” would likely be complex due to the presence of the octahydrobenzo[e][1,4]oxazepin-1(5H) moiety. This moiety is a seven-membered ring containing an oxygen and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one” would likely be influenced by the presence of the amino and ketone functional groups, as well as the octahydrobenzo[e][1,4]oxazepin-1(5H) moiety. The amino group could potentially undergo reactions such as acylation or alkylation, while the ketone could be involved in reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one” would likely be influenced by its molecular structure. The presence of the amino and ketone functional groups could potentially affect properties such as solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Antifungal Agents

In the realm of medicinal chemistry, this compound shows promise as a precursor for synthesizing benzoxazepine derivatives with potential antifungal properties . These derivatives could be crucial in developing new treatments for fungal infections, which are a significant concern in immunocompromised patients.

Biotechnology: Anthelmintic Drug Development

Biotechnological research has explored the use of benzoxazepine derivatives, related to our compound of interest, as a new class of anthelmintic agents . These could offer alternative treatments for parasitic infections like trichuriasis, which affects both humans and livestock.

Agriculture: Fungicide Production

The agricultural sector could benefit from this compound as an intermediate in the synthesis of strobilurin fungicides . These fungicides play a vital role in protecting crops from fungal pathogens, thereby supporting food security and agricultural productivity.

Materials Science: Catalysts and Membranes

In materials science, derivatives of the compound have been used as catalysts for organic reactions, such as the Knoevenagel condensation . Additionally, they have applications in creating polymeric composite membranes with enhanced CO2 separation capabilities, which is vital for environmental sustainability.

Environmental Science: Lifecycle Interruption of Parasites

Environmental applications include the potential development of benzoxazepine derivatives as environmental therapeutics. These could act as sprays to interrupt the lifecycle of parasites in the environment, providing a non-traditional approach to controlling parasitic diseases .

properties

IUPAC Name

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(13)12(15)14-6-7-16-8-10-4-2-3-5-11(10)14/h9-11H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXXLZCPUKFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC2C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 2
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 3
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 4
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 5
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 6
2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one

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